molecular formula C27H20FN7O2 B2633559 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1020488-81-6

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2633559
CAS No.: 1020488-81-6
M. Wt: 493.502
InChI Key: FXMSCPSVKCMWMB-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H20FN7O2 and its molecular weight is 493.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Isoxazolines and Isoxazoles : N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, related to the query compound, were synthesized through [3+2] cycloaddition reactions. These derivatives yield new isoxazolines and isoxazoles upon condensation with arylnitrile oxides (Rahmouni et al., 2014).

  • Antioxidant Activity : Some heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the query compound, were synthesized and evaluated for their antioxidant properties. Two compounds in this series demonstrated antioxidant activity nearly equivalent to ascorbic acid (El‐Mekabaty, 2015).

  • Antimicrobial Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety have been characterized and evaluated for antimicrobial properties. This suggests potential applications of these compounds, including the one , in antimicrobial research (Bondock et al., 2008).

Biological Activities and Applications

  • Antitumor Evaluation : Pyrazolo[3,4-d]pyrimidine derivatives, structurally similar to the query compound, were synthesized and evaluated for antitumor activity. This suggests potential applications of the query compound in cancer research (El-Morsy et al., 2017).

  • CDK2 Inhibitors in Cancer Therapy : Derivatives of pyrazolopyridine, related to the query compound, were evaluated as CDK2 inhibitors and showed promising anti-proliferative activity against several human cancer cell lines. This highlights the potential of compounds like the query compound in cancer therapy (Abdel-Rahman et al., 2021).

  • Synthesis and Anticancer Activity : Novel pyrazole derivatives, structurally related to the query compound, were synthesized and evaluated for anticancer activity. This underscores the significance of similar compounds in developing new anticancer agents (Hafez et al., 2016).

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN7O2/c1-16-13-23(30-24(36)14-18-7-4-6-17-5-2-3-8-21(17)18)35(33-16)27-31-25-22(26(37)32-27)15-29-34(25)20-11-9-19(28)10-12-20/h2-13,15H,14H2,1H3,(H,30,36)(H,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMSCPSVKCMWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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